molecular formula C10H9FO3 B1403540 3-(4-Fluorophenyl)oxetane-3-carboxylic acid CAS No. 1393572-06-9

3-(4-Fluorophenyl)oxetane-3-carboxylic acid

Cat. No.: B1403540
CAS No.: 1393572-06-9
M. Wt: 196.17 g/mol
InChI Key: SNRWYJJNIIPGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

3-(4-Fluorophenyl)oxetane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form an intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the oxetane ring . The final step involves hydrolysis of the ester group to form the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)oxetane-3-carboxylic acid
  • 3-(4-Bromophenyl)oxetane-3-carboxylic acid
  • 3-(4-Methylphenyl)oxetane-3-carboxylic acid

Uniqueness

3-(4-Fluorophenyl)oxetane-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-(4-fluorophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRWYJJNIIPGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
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3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Reactant of Route 6
3-(4-Fluorophenyl)oxetane-3-carboxylic acid

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